molecular formula C8H13ClO4 B14410716 2-Butoxyethyl chloro(oxo)acetate CAS No. 81529-68-2

2-Butoxyethyl chloro(oxo)acetate

Cat. No.: B14410716
CAS No.: 81529-68-2
M. Wt: 208.64 g/mol
InChI Key: ARICQSDQUJDKPX-UHFFFAOYSA-N
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Description

2-Butoxyethyl chloro(oxo)acetate is an organoester compound characterized by a butoxyethyl glycol ether chain linked to a chloro(oxo)acetate functional group. The structure combines the solubility-enhancing properties of glycol ether esters with the reactivity of a chloro-oxoacetate moiety. The chloro group at the α-position and the oxo (keto) group at the β-position make this compound a versatile intermediate in organic synthesis, particularly for acylation and nucleophilic substitution reactions .

Properties

CAS No.

81529-68-2

Molecular Formula

C8H13ClO4

Molecular Weight

208.64 g/mol

IUPAC Name

2-butoxyethyl 2-chloro-2-oxoacetate

InChI

InChI=1S/C8H13ClO4/c1-2-3-4-12-5-6-13-8(11)7(9)10/h2-6H2,1H3

InChI Key

ARICQSDQUJDKPX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethyl chloro(oxo)acetate can be synthesized through the esterification of 2-butoxyethanol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 70-150°C and removing the water formed during the reaction through azeotropic distillation .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous esterification processes. This method involves the use of a solid acid catalyst in a fixed bed reactor, allowing for continuous production and improved efficiency. The reaction conditions are optimized to achieve high yields and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxyethyl chloro(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxyethyl chloro(oxo)acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The presence of both chloro and oxo groups in this compound enhances its electrophilicity compared to non-halogenated analogs like butyl oxoacetate. This makes it more reactive in nucleophilic acyl substitutions, akin to ethyl chlorooxoacetate .
  • Solubility and Volatility: The butoxyethyl chain likely reduces volatility compared to ethyl esters (e.g., ethyl chlorooxoacetate) while improving solubility in polar and nonpolar solvents, similar to 2-butoxyethyl acetate .

Research Findings and Gaps

  • Gaps in Data: Limited experimental data on the boiling point, density, and acute toxicity of this compound necessitate further characterization.

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